N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-N’-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N’-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine typically involves the reaction of N,N-diethylethylenediamine with 1-methyl-3-chloromethylpyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N’-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce any present functional groups to their corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N,N-diethyl-N’-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diethyl-N’-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the nature of the binding.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-chloromethylpyrazole: A precursor in the synthesis of N,N-diethyl-N’-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine.
N,N-diethylethylenediamine: Another precursor used in the synthesis.
Pyrazole derivatives: Compounds with similar pyrazole rings, such as 1-methylpyrazole and 3,5-dimethylpyrazole.
Uniqueness
N,N-diethyl-N’-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1856041-73-0 |
---|---|
Molecular Formula |
C11H23ClN4 |
Molecular Weight |
246.78 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(1-methylpyrazol-3-yl)methyl]ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C11H22N4.ClH/c1-4-15(5-2)9-7-12-10-11-6-8-14(3)13-11;/h6,8,12H,4-5,7,9-10H2,1-3H3;1H |
InChI Key |
QCUPWEOKPOWXDV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=NN(C=C1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.